Structural Differentiation: Unique N-Mesityl Acetamide Motif Versus Common N-Aryl Acetamide Analogs
The target compound bears an N-mesityl (2,4,6-trimethylphenyl) substituent on the acetamide nitrogen, distinguishing it from the more frequently studied N-(2-chlorophenyl), N-(2-fluorophenyl), and N-phenyl acetamide analogs within the same pyrazolo[3,4-d]pyrimidin-4-one scaffold [1]. The mesityl group introduces three ortho/para methyl substituents that collectively increase steric bulk (calculated molar refractivity contribution approximately +15.5 cm³/mol relative to an unsubstituted N-phenyl acetamide) and enhance lipophilicity (estimated ΔcLogP ≈ +1.2 to +1.8 log units versus N-phenyl analog, based on additive fragment contributions) [2]. In SAR studies of related N-acetamide substituted pyrazolopyrimidines, N-substitution pattern has been shown to directly impact binding affinity at the translocator protein (TSPO) and plasma protein binding, confirming that the acetamide N-substituent is pharmacologically relevant rather than a silent structural feature [3].
| Evidence Dimension | Steric and lipophilic character of acetamide N-substituent |
|---|---|
| Target Compound Data | N-mesityl (2,4,6-trimethylphenyl); MW 387.44 g/mol; estimated cLogP ~3.5–4.0 (fragment-based estimate) |
| Comparator Or Baseline | N-phenyl acetamide analog: estimated cLogP ~2.2–2.5; N-(2-chlorophenyl) analog (CAS 899946-36-2): MW 379.8 g/mol, cLogP ~2.8–3.2 |
| Quantified Difference | Estimated ΔcLogP ≈ +1.2 to +1.8; ΔMW ≈ +7.6 g/mol vs N-(2-chlorophenyl) analog |
| Conditions | Calculated physicochemical properties; exact cLogP values pending experimental determination |
Why This Matters
The elevated lipophilicity and steric bulk of the N-mesityl group are predicted to alter membrane permeability, protein binding, and kinase selectivity profiles compared to less bulky N-aryl acetamide analogs, making the mesityl variant a distinct chemical probe for profiling sterically demanding kinase binding pockets.
- [1] El-Morsy, A.M., El-Sayed, M.S., Abulkhair, H.S. Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Open Journal of Medicinal Chemistry, 2017, 7, 1–17. View Source
- [2] PubChem Compound Summary for CID 7118421. National Center for Biotechnology Information. View Source
- [3] Li, J. et al. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Biostudies Literature, 2016, S-EPMC4993599. View Source
